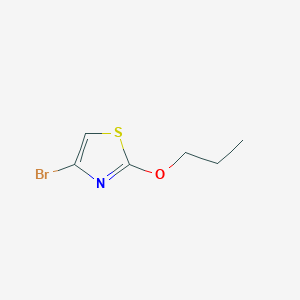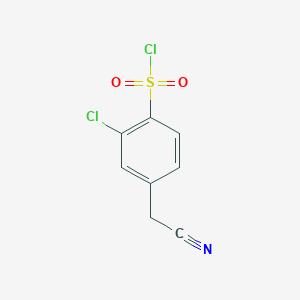
(3-fluorophenyl)(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . It’s a complex molecule that contains several functional groups, including a fluorophenyl group, a pyrimidinyl group, and a piperazinyl group. The presence of these groups suggests that the compound could have a variety of biological activities .
Scientific Research Applications
Antitumor Activity
The compound has shown potential in antitumor activity. Novel pyrimidinyl pyrazole derivatives, which share structural similarities, have been synthesized and evaluated for cytotoxic activity against several tumor cell lines and in vivo antitumor activity. Specifically, compounds with a 3-fluorophenylpiperazinyl group exhibited potent cytotoxicity in vitro (Naito et al., 2005).
Imaging Dopamine D4 Receptors
The compound has been used in the synthesis of a candidate for imaging dopamine D4 receptors. It was synthesized via electrophilic fluorination with high specific radioactivity and tested in ex vivo studies in rats, demonstrating homogeneous distribution of radioactivity within the rat brain (Eskola et al., 2002).
5-HT1A Receptor Agonists
The compound is structurally related to a class of 5-HT1A receptor agonists, where the incorporation of a fluorine atom has led to enhanced and long-lasting agonist activity after oral administration. These derivatives have demonstrated potent 5-HT1A agonist activity in vitro and in vivo, with marked antidepressant potential (Vacher et al., 1999).
Formulation Development
A nonaqueous solution formulation was developed to improve in vivo exposure of a poorly water-soluble compound structurally similar to (3-fluorophenyl)(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone. This research is significant for increasing plasma concentrations in animal models and potentially in humans (Burton et al., 2012).
Metabolism and Pharmacokinetics
Studies on the metabolism, excretion, and pharmacokinetics of structurally similar compounds provide insight into their elimination and metabolic pathways in rats, dogs, and humans. This research is vital for understanding the safety and efficacy of these compounds in clinical settings (Sharma et al., 2012).
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects are likely to be diverse, given the potential for the compound to interact with multiple targets and pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets
properties
IUPAC Name |
(3-fluorophenyl)-[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O/c1-15-22-18(24-7-2-3-8-24)14-19(23-15)25-9-11-26(12-10-25)20(27)16-5-4-6-17(21)13-16/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEIDXINQVRPHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2,3,5,6-Tetramethyl-benzyl)-1H-benzoimidazol-2-yl]-methanol](/img/structure/B2889906.png)



![6-[4-[2-(4-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2889913.png)



![N-[2-(Cyanomethylamino)-2-oxoethyl]quinoline-4-carboxamide](/img/structure/B2889921.png)

![2-iodo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2889923.png)

